molecular formula C13H20O5 B14339386 Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate CAS No. 95929-63-8

Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate

Cat. No.: B14339386
CAS No.: 95929-63-8
M. Wt: 256.29 g/mol
InChI Key: HLLKARJDXJLTBV-UHFFFAOYSA-N
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Description

Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is an organic compound with a complex structure that includes a cyclohexane ring, a ketone group, and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate typically involves the reaction of cyclohexanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with methyl iodide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ester and ketone functionalities allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methyl propanedioate
  • Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate
  • Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate

Uniqueness

Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is unique due to its specific combination of a cyclohexane ring, ketone group, and ester functionalities

Properties

CAS No.

95929-63-8

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

dimethyl 2-methyl-2-[(2-oxocyclohexyl)methyl]propanedioate

InChI

InChI=1S/C13H20O5/c1-13(11(15)17-2,12(16)18-3)8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3

InChI Key

HLLKARJDXJLTBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1=O)(C(=O)OC)C(=O)OC

Origin of Product

United States

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